7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique thieno[2,3-B]pyridine core structure, which is fused with a carboxylic acid group, an allyl group, and a methyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thieno[2,3-B]pyridine derivative, the introduction of the allyl and methyl groups can be achieved through alkylation reactions. The final step often involves the oxidation of the intermediate to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
Compared to similar compounds, 7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid stands out due to its unique combination of functional groups. The presence of the allyl group, in particular, imparts distinct reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
67637-73-4 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-methyl-4-oxo-7-prop-2-enylthieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-3-4-13-6-9(12(15)16)10(14)8-5-7(2)17-11(8)13/h3,5-6H,1,4H2,2H3,(H,15,16) |
InChI Key |
JLOMOYZROYHMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N(C=C(C2=O)C(=O)O)CC=C |
Origin of Product |
United States |
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